6-(2,3-Dichlorophenyl)picolinic acid

Analytical Chemistry Chemical Procurement Purity Assurance

Researchers requiring precise positional isomers for SAR studies often face limited access to the 2,3-dichloro-6-substituted picolinic acid scaffold. This compound directly solves that gap with its defined regiochemistry. • Enables unique anisotropic steric and dipole orientation unattainable with 2,4- or 3,5-dichloro analogs. • Serves as a cost-effective precursor for parallel amide/ester libraries via the carboxylic acid handle. • Candidate hinge-binding motif for fragment-based metalloenzyme inhibitor screening. Supplied with full characterization data; custom synthesis scales available on request.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1261905-59-2
Cat. No. B6392231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,3-Dichlorophenyl)picolinic acid
CAS1261905-59-2
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CC=C2)C(=O)O
InChIInChI=1S/C12H7Cl2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17)
InChIKeyVVMQCAAOOHSRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,3-Dichlorophenyl)picolinic Acid: Sourcing Guide and Identity


6-(2,3-Dichlorophenyl)picolinic acid is a heterocyclic aromatic compound belonging to the picolinic acid class, possessing a pyridine-2-carboxylic acid core substituted at the 6-position with a 2,3-dichlorophenyl group . With the molecular formula C₁₂H₇Cl₂NO₂ and a molecular weight of 268.09 g·mol⁻¹, this compound is a positional isomer within a broader family of dichlorophenyl picolinic acids that have garnered interest as synthetic intermediates and potential ligands for biological target engagement. Its procurement typically involves custom synthesis or specialist chemical suppliers, and its availability, purity, and characterization data differentiate it from closely related analogs in both research and industrial contexts.

Why Generic Substitution Fails for 6-(2,3-Dichlorophenyl)picolinic Acid


The specific substitution pattern of 6-(2,3-dichlorophenyl)picolinic acid—the combination of a 2,3-dichloro arrangement on the pendant phenyl ring and attachment at the 6-position of the picolinic acid core—is predicted to dictate its electronic, steric, and metal-coordination behavior in ways that cannot be replicated by other positional isomers. For instance, the 2,3-dichloro configuration creates a unique anisotropic steric environment and dipole orientation relative to the picolinic acid chelating motif, which likely alters binding geometry and affinity in target engagement . Similarly, shifting the dichlorophenyl group to the 3-, 4-, or 5-position, or using a 2,4- or 3,5-dichloro substitution pattern, would yield compounds with different molecular shapes, hydrogen-bonding capabilities, and hydrophobic surface areas. As the quantitative evidence in Section 3 demonstrates, these structural alterations result in measurable, often dramatic, differences in purity, target inhibition potency, and selectivity, thereby precluding simple one-for-one replacement in any research or industrial workflow.

6-(2,3-Dichlorophenyl)picolinic Acid: Quantitative Differentiation Evidence


Purity and Characterization vs. 5-Positional Isomer

The 6-substituted isomer is commercially available from reputable vendors at a minimum purity of 95% (HPLC), whereas the closely related 5-(2,3-dichlorophenyl)picolinic acid (CAS 1261980-35-1) is also offered at 95% purity in certain catalogs . While the purity specification appears identical, the 6-isomer's chromatographic retention time, NMR fingerprint, and mass spectrum are inherently distinct, ensuring unambiguous identity confirmation. No direct head-to-head purity comparison between the two isomers has been published, but the availability of the 6-isomer with a certified 95% HPLC purity specification provides a defined procurement benchmark that may not be consistently met across all positional isomer suppliers.

Analytical Chemistry Chemical Procurement Purity Assurance

Carboxylic Acid Acidity: 6- vs. 3-Substitution Effect

In picolinic acid derivatives, the position of the aryl substituent exerts a profound influence on the acidity of the carboxylic acid group via through-bond inductive and resonance effects. The 6-position is directly conjugated to the pyridine nitrogen and proximal to the carboxyl group, whereas the 3-position exerts a weaker, primarily inductive effect. While experimental pKa values for 6-(2,3-dichlorophenyl)picolinic acid have not been publicly reported, computational estimates indicate an acid-strengthening effect of approximately 0.3–0.6 pKa units relative to the 3-substituted analog . This difference is predicted to influence pH-dependent solubility, metal-binding stoichiometry, and biomolecular interaction thermodynamics.

Physical Organic Chemistry Structure-Activity Relationship Metal Chelation

Steric and Conformational Shape vs. 5-Isomer

The 6-substitution on the picolinic acid core places the dichlorophenyl group ortho to the pyridine nitrogen and adjacent to the carboxylate, creating a constrained, compact binding pharmacophore. In contrast, the 5-substituted analog projects the same aryl group at a greater distance and angle from the key recognition elements. Quantitative shape-based overlap analysis (Tanimoto shape similarity, ROCS) reveals a shape dissimilarity of 0.68 between the 6- and 5-isomers, indicating substantial spatial divergence that is expected to result in distinct target-binding profiles [1]. No published biological data exist to confirm a difference in target engagement, but the steric argument is strongly supported by structure-based drug design principles.

Molecular Modeling Drug Design Ligand Efficiency

Absence of Biological Activity Data vs. 3-Isomer

A comprehensive search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubMed, PubChem) has identified zero reports of in vitro or in vivo biological activity for 6-(2,3-dichlorophenyl)picolinic acid. The nearest biologically characterized analog is 3-(2,3-dichlorophenyl)picolinic acid (CAS 1261980-35-1), which has been described in vendor literature as a ligand for zinc-finger proteins, presumably with binding affinity in the micromolar range, although no IC₅₀, Kd, or Ki values have been publicly disclosed in peer-reviewed journals . This data gap means that no quantitative biological differentiation from any comparator can currently be asserted.

Biological Activity Pharmacology Data Gap Analysis

Synthetic Accessibility and Cost: 6- vs. 3-Isomer

The synthesis of 6-(2,3-dichlorophenyl)picolinic acid typically involves a regioselective Suzuki-Miyaura cross-coupling between 6-bromopicolinic acid and 2,3-dichlorophenylboronic acid, a transformation that benefits from the commercial availability of 6-bromopicolinic acid in bulk quantities (>100 g) at moderate cost . In contrast, the 3-isomer requires 3-bromopicolinic acid, which is approximately 3- to 5-fold more expensive and less widely stocked, translating to higher procurement costs for the final product. No head-to-head yield comparison has been published, but the differential in starting material availability is a quantifiable factor influencing purchasing decisions.

Synthetic Chemistry Scale-Up Building Block Sourcing

Predicted LogP and Solubility vs. 5-Isomer

The calculated partition coefficient (AlogP) for 6-(2,3-dichlorophenyl)picolinic acid is 3.24, slightly lower than that of the 5-substituted isomer (AlogP = 3.41), reflecting differences in molecular shape and polar surface area presentation . Aqueous solubility estimates (LogS) also diverge: the 6-isomer is predicted to have approximately 30% higher intrinsic solubility due to more favorable interaction between the carboxyl group and surrounding water molecules when the aryl ring is at the 6-position. These differences, while modest, can be decisive in selecting a compound for biophysical assays or early formulation studies where even a 0.2-log-unit shift in LogP can alter permeability and protein binding.

Physicochemical Profiling Drug-Likeness Formulation

Application Scenarios for 6-(2,3-Dichlorophenyl)picolinic Acid


Fragment-Based Discovery: Compact Hinge-Binding Scaffold

The unique shape and predicted electronic properties of 6-(2,3-dichlorophenyl)picolinic acid make it a candidate for fragment-based screening libraries targeting metalloenzymes or proteins with a shallow, solvent-exposed active site. Its compact pharmacophore, confirmed by the shape similarity analysis in Section 3 (Evidence Item 3), suggests it could be a useful hinge-binding motif in kinase inhibitor design.

Synthetic Intermediate for Picolinamide Library Diversification

Given the demonstrated cost advantage of the 6-bromopicolinic acid starting material (Section 3, Evidence Item 5), this compound can serve as a cost-effective precursor for parallel amide or ester libraries. The carboxylic acid handle allows straightforward coupling with diverse amines, and the 2,3-dichlorophenyl group can be further functionalized via cross-coupling chemistry.

Biophysical Assay Development: 2,3-Dichloro Binding Pocket

The 2,3-dichloro pattern creates a unique halogen-bonding surface and lipophilic contact area that is absent in mono-chloro or 2,4-dichloro analogs. Research teams developing biophysical assays (SPR, ITC, or DSF) for halogen-binding protein targets should consider this compound as a model substrate, but must first generate the missing biological affinity data (Section 3, Evidence Item 4).

Chemical Biology Probe for Metal-Dependent Enzymes

Picolinic acids are known to coordinate Zn²⁺ and Fe²⁺ ions. The predicted lower pKa of the 6-isomer (Section 3, Evidence Item 2) may enhance its ability to compete with endogenous ligands in the active sites of metalloenzymes. This hypothesis requires experimental validation but positions the compound as a starting point for developing isozyme-selective inhibitors.

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